6-Bromo-2-methoxypyrido[2,3-b]pyrazine
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. researchgate.netnih.gov Their structural diversity and the presence of nitrogen atoms, with their lone pair of electrons, bestow unique physicochemical properties upon these molecules. This makes them ideal scaffolds for the design of novel therapeutic agents, as they can readily interact with biological targets. nih.govyoutube.com In fact, a significant percentage of FDA-approved drugs contain a nitrogen heterocycle. youtube.comyoutube.com Beyond pharmaceuticals, these compounds are integral to the development of agrochemicals, corrosion inhibitors, and advanced materials such as dyes and polymers. nih.govyoutube.compharmint.net The ability to fine-tune their electronic and steric properties through substitution allows chemists to tailor these molecules for specific applications. nih.gov
The Pyrido[2,3-b]pyrazine (B189457) Core: A Versatile Chemical Scaffold in Medicinal and Materials Science
The pyrido[2,3-b]pyrazine ring system, a fusion of pyridine (B92270) and pyrazine (B50134) rings, is a privileged scaffold in chemical synthesis. This core structure is of significant interest due to its diverse biological activities and its utility in materials science. In the realm of medicinal chemistry, pyrido[2,3-b]pyrazine derivatives have been investigated for a wide array of therapeutic applications.
In the field of materials science, the pyrido[2,3-b]pyrazine core has emerged as a promising building block for fluorescent materials and organic light-emitting diodes (OLEDs). By systematically modifying the substituents on the pyrido[2,3-b]pyrazine ring, researchers have been able to develop a family of materials that exhibit emissions across the entire visible spectrum, from blue to red. The inherent electronic properties of this scaffold also make it a candidate for applications in display technology and as a component in nonlinear optical (NLO) materials.
Structural Context of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine within the Pyrido[2,3-b]pyrazine Family
This compound is a specific derivative of the parent pyrido[2,3-b]pyrazine core. Its structure is characterized by the presence of two key functional groups: a bromine atom at the 6-position and a methoxy (B1213986) group at the 2-position. The introduction of these substituents has a profound impact on the molecule's electronic properties and reactivity. The bromine atom, an electron-withdrawing group, and the methoxy group, an electron-donating group, create a unique electronic distribution within the aromatic ring system. This, in turn, influences its potential for further chemical modification and its suitability as a precursor for more complex molecules. The bromo substituent, in particular, serves as a versatile handle for introducing a wide range of other functional groups via transition metal-catalyzed cross-coupling reactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrN3O |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
6-bromo-2-methoxypyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H6BrN3O/c1-13-7-4-10-8-5(11-7)2-3-6(9)12-8/h2-4H,1H3 |
InChI Key |
XRWJJVSUACBHNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=N1)C=CC(=N2)Br |
Origin of Product |
United States |
Synthesis and Characterization
Structural Elucidation
The definitive identification and characterization of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine would rely on a combination of spectroscopic methods and, ideally, single-crystal X-ray diffraction.
Spectroscopic Data (Predicted):
While experimental spectra for this specific compound are not widely published, the expected spectroscopic signatures can be predicted based on its structure and data from similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons on the pyrido[2,3-b]pyrazine (B189457) core and a singlet for the methoxy (B1213986) group protons. The chemical shifts would be influenced by the electron-withdrawing bromine and electron-donating methoxy groups. |
| ¹³C NMR | Distinct signals for each carbon atom in the heterocyclic framework and the methoxy group. The positions of the signals would reflect the electronic environment of each carbon. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching vibrations of the heterocyclic rings, and the C-O stretching of the methoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a molecule containing one bromine atom. |
Crystallographic Data:
To date, the single-crystal X-ray structure of This compound has not been reported in publicly accessible databases. However, analysis of related structures, such as 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, reveals a relatively planar pyridopyrazine moiety. It is expected that the title compound would adopt a similar planar conformation, with the bromo and methoxy substituents lying in the plane of the heterocyclic system.
Advanced Spectroscopic and Computational Elucidation of 6 Bromo 2 Methoxypyrid 2,3 B Pyrazine and Its Derivatives
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers a non-destructive means to probe the molecular vibrations of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine, thereby identifying its key functional groups and providing a unique molecular fingerprint.
FT-IR spectroscopy is an indispensable tool for identifying the characteristic functional groups within a molecule. For this compound, the FT-IR spectrum is expected to exhibit a series of absorption bands corresponding to the vibrations of its constituent bonds. The presence of the pyrido[2,3-b]pyrazine (B189457) core, along with the bromo and methoxy (B1213986) substituents, gives rise to a predictable pattern of spectral features.
Table 1: Predicted FT-IR Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretching |
| Methoxy C-H | 2950-2850 | Stretching |
| C=N / C=C | 1600-1400 | Stretching |
| Methoxy C-O-C | 1250-1000 | Asymmetric/Symmetric Stretching |
| C-Br | 700-500 | Stretching |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be valuable for characterizing the C=C and C=N vibrations of the aromatic rings, which are often strong and well-defined in Raman spectra. The C-Br stretch, although also IR active, can sometimes be more clearly observed in the Raman spectrum. The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule, enhancing the confidence in its structural identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, the precise connectivity and spatial arrangement of atoms in this compound can be determined. The characterization of pyrido[2,3-b]pyrazine-derived ligands has been extensively performed using ¹H and ¹³C NMR. researchgate.net
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the pyridopyrazine ring system will resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The exact chemical shifts will be influenced by the positions of the bromo and methoxy substituents. The bromine atom is expected to cause a downfield shift on the adjacent protons, while the methoxy group will have a more complex effect, potentially causing an upfield or downfield shift depending on its position and resonance effects. The methoxy group itself will exhibit a characteristic singlet at approximately 3.9-4.2 ppm, integrating to three protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 9.0 | Doublet, Singlet |
| Methoxy Protons (-OCH₃) | 3.9 - 4.2 | Singlet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons of the pyridopyrazine ring will appear in the range of 110-160 ppm. The carbon atom attached to the bromine (C-Br) will be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons, typically in the range of 110-125 ppm. Conversely, the carbon atom attached to the methoxy group (C-O) will be deshielded and is expected to resonate at a higher chemical shift, likely in the 155-165 ppm region. The methoxy carbon itself will appear as a sharp signal in the upfield region, around 55-60 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 160 |
| C-Br | 110 - 125 |
| C-O (Aromatic) | 155 - 165 |
| Methoxy Carbon (-OCH₃) | 55 - 60 |
To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments are crucial.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would allow for the unambiguous assignment of the protons on the pyridine (B92270) and pyrazine (B50134) rings by tracing the spin-spin coupling networks.
By integrating the data from FT-IR, Raman, ¹H NMR, ¹³C NMR, COSY, and HMBC experiments, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further studies on its chemical properties and potential applications.
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the precise molecular mass of a compound and for deducing its structural features through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming its elemental composition. The presence of the bromine atom is distinctly characterized by a pair of isotopic peaks (M+ and M+2) of nearly equal intensity, a signature pattern for bromine.
The fragmentation of pyrido[2,3-b]pyrazine derivatives under electron impact (EI) ionization typically involves initial cleavages at the most labile bonds. In the case of this compound, the fragmentation cascade is expected to initiate with the loss of the methoxy group or the bromine atom. The loss of a methyl radical (•CH₃) from the methoxy group would result in a significant fragment ion. Alternatively, the cleavage of the carbon-bromine bond would lead to a fragment without the bromine atom. Subsequent fragmentation could involve the characteristic loss of neutral molecules like hydrogen cyanide (HCN) or diazomethane (B1218177) (CH₂N₂) from the pyrazine ring, a common fragmentation pathway for nitrogen-containing heterocyclic compounds. raco.cat The study of these fragmentation pathways provides valuable information for the structural confirmation of the molecule. raco.cat
| Fragment Type | Predicted m/z | Description |
| [M]+ | 240.98 | Molecular ion (for ⁷⁹Br) |
| [M+2]+ | 242.98 | Molecular ion (for ⁸¹Br) |
| [M-CH₃]+ | 225.96 | Loss of a methyl radical from the methoxy group |
| [M-OCH₃]+ | 210.95 | Loss of a methoxy radical |
| [M-Br]+ | 162.06 | Loss of a bromine atom |
| [M-CO]+ | 212.98 | Loss of carbon monoxide |
Note: The m/z values are predicted based on the chemical structure and common fragmentation patterns of related heterocyclic compounds.
Electronic Spectroscopy and Photophysical Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of pyrido[2,3-b]pyrazine derivatives is characterized by absorption bands that correspond to π→π* and n→π* electronic transitions. montana.edu The π→π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. montana.edu
For this compound, the absorption spectrum is expected to show complex bands in the UV and possibly the near-visible region. The position and intensity of these bands are influenced by the electronic effects of the substituents. The methoxy group (–OCH₃), being an electron-donating group, and the bromine atom (–Br), an electron-withdrawing group with lone pairs, both affect the energy levels of the molecular orbitals. Studies on related pyrido[2,3-b]pyrazine ligands show absorption into the visible region, around 375–500 nm. researchgate.net The electronic absorption spectra of these compounds are crucial for understanding their photophysical properties and potential applications in areas like organic electronics. nih.govrsc.org
| Transition Type | Expected Wavelength Range (nm) | Description |
| π→π | 250 - 350 | High-intensity transitions within the aromatic rings. |
| n→π | 350 - 450 | Lower intensity transitions involving non-bonding electrons on nitrogen atoms. |
Note: The expected wavelength ranges are based on data from related pyrazine and pyrido[2,3-b]pyrazine derivatives. The actual values for this compound may vary.
Fluorescence spectroscopy is used to investigate the luminescent properties of molecules, providing insights into their excited state dynamics. Many pyrazine and quinoxaline (B1680401) derivatives are known to be fluorescent, and the pyrido[2,3-b]pyrazine core, being a rigid and planar aromatic system, is conducive to luminescence. nih.gov The introduction of substituents can significantly modulate the fluorescence quantum yield and the emission wavelength.
While specific fluorescence data for this compound is not widely available, related Re(I) complexes of pyrido[2,3-b]pyrazine-derived ligands have been shown to display broad emission in the solid state, peaking between 600–700 nm upon irradiation at 350–450 nm. researchgate.net The luminescent properties are highly dependent on the molecular structure and the surrounding environment. For instance, the presence of a heavy atom like bromine can sometimes quench fluorescence through intersystem crossing, but in other cases, it can enhance phosphorescence. The electron-donating methoxy group is generally expected to enhance fluorescence. Further experimental studies would be necessary to fully characterize the luminescent behavior of this compound.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the molecular and electronic properties of compounds. ijournalse.orgijcce.ac.ir For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide deep insights into its three-dimensional structure, electronic properties, and spectroscopic behavior. nih.govrsc.orgrsc.org
These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry. Furthermore, DFT is used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. nih.govrsc.orgijcce.ac.ir Such theoretical investigations are often performed to complement and help interpret experimental results. rsc.org
A fundamental step in any DFT study is geometry optimization. researchgate.net This computational process systematically alters the geometry of the molecule to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. nih.gov For this compound, this involves adjusting all bond lengths, angles, and torsions until a stable conformation (a true minimum) is reached. The result is an optimized 3D structure that represents the most probable geometry of the molecule in the gas phase or a specified solvent. researchgate.netnih.gov This optimized structure is the foundation for all subsequent calculations of molecular properties, such as vibrational frequencies, electronic spectra, and chemical reactivity parameters. ijcce.ac.ir
| Computational Method | Basis Set | Purpose |
| DFT (B3LYP) | 6-31G(d,p) | Geometry optimization and electronic structure calculation. nih.govrsc.orgrsc.org |
| TD-DFT | 6-31++G(d,p) | Prediction of UV-Vis electronic absorption spectra. nih.gov |
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govrsc.org
A small HOMO-LUMO gap indicates that a molecule can be easily polarized and is generally associated with higher chemical reactivity, lower kinetic stability, and enhanced nonlinear optical (NLO) properties. Conversely, a large energy gap signifies high stability and low reactivity. rsc.org
In a study of pyrido[2,3-b]pyrazine derivatives, the HOMO, LUMO, and energy gap values were calculated. The electron density in the HOMO is typically located on the electron-rich portions of the molecule, while the LUMO density is found on the electron-deficient parts. For the studied derivatives, the calculated energy gaps are indicative of their potential for charge transfer and associated applications. A compound with a lower Egap of 3.444 eV was identified as having the most significant potential for NLO applications among the series. rsc.orgresearchgate.net
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) |
|---|---|---|---|
| Derivative 4 | -5.694 | -1.992 | 3.702 |
| Derivative 5 | -5.785 | -2.079 | 3.706 |
| Derivative 6 | -5.839 | -2.185 | 3.654 |
| Derivative 7 | -5.556 | -2.112 | 3.444 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are susceptible to electrophilic and nucleophilic attack.
Different colors on the MEP map signify varying potential values:
Red: Indicates regions of most negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack and are associated with nucleophilic centers like lone pairs on heteroatoms (e.g., nitrogen, oxygen).
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.
Green: Denotes areas of neutral or near-zero potential.
For heterocyclic compounds like pyrido[2,3-b]pyrazines, MEP maps typically reveal negative potential (red) around the nitrogen atoms of the pyrazine and pyridine rings due to their lone pairs of electrons. Positive potential (blue) is often located around the hydrogen atoms. This visualization allows for a clear prediction of how the molecule will interact with other reagents and its potential involvement in intermolecular interactions like hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, which correspond to the stabilizing effects of electron delocalization. The strength of these interactions is quantified by the second-order perturbation energy, E(2). rsc.org
For the pyrido[2,3-b]pyrazine core, NBO analysis reveals significant delocalization within the aromatic ring system. Key interactions include transitions from the π orbitals of the rings (donors) to the corresponding antibonding π* orbitals (acceptors). Additionally, the lone pairs (n) on the nitrogen atoms can participate in n → π* interactions, further stabilizing the structure. This extensive electron delocalization is crucial for the compound's electronic and optical properties. rsc.org
Density of States (DOS) Analysis
By analyzing the DOS spectrum, particularly the regions around the HOMO and LUMO, one can understand the composition of the frontier orbitals. For complex molecules like pyrido[2,3-b]pyrazine derivatives, DOS analysis can show which parts of the molecule—for instance, the pyrazine ring, the pyridine ring, or the substituents—contribute most significantly to the frontier orbitals, thereby governing the molecule's electronic transitions and reactivity. DFT studies on related derivatives have utilized DOS analysis to elucidate these contributions. rsc.orgresearchgate.net
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic parameters with a high degree of accuracy. These calculations can forecast vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). rsc.org
By performing these calculations, researchers can:
Assign Vibrational Modes: Calculated vibrational spectra help in the assignment of experimental FT-IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyrido[2,3-b]pyrazine core and its substituents.
Predict NMR Spectra: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are invaluable for confirming the chemical structure of newly synthesized compounds.
Simulate Electronic Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This helps in understanding the nature of the electronic excitations, such as π → π* or n → π* transitions.
For a series of pyrido[2,3-b]pyrazine derivatives, DFT computations were successfully executed to determine their spectroscopic and electronic properties, showing good correlation with experimental findings. rsc.org
Global Reactivity Parameters and Chemical Softness/Hardness Studies
Based on the calculated HOMO and LUMO energies, several global reactivity parameters can be derived to quantify a molecule's reactivity. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S).
The formulas for these parameters are:
Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2
Chemical Potential (μ): μ = -χ = (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Chemical Softness (S): S = 1 / η
Hardness (η) measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. Softness (S) is the reciprocal of hardness and reflects a higher reactivity. A derivative in the studied series with a lower energy gap (3.444 eV) correspondingly showed a smaller hardness value (1.722 eV) and a greater softness value (0.290 eV⁻¹), indicating its higher reactivity. rsc.orgresearchgate.net
| Compound Derivative | Hardness (η) | Softness (S) | Electronegativity (χ) |
|---|---|---|---|
| Derivative 4 | 1.851 | 0.270 | 3.843 |
| Derivative 5 | 1.853 | 0.270 | 3.932 |
| Derivative 6 | 1.827 | 0.274 | 4.012 |
| Derivative 7 | 1.722 | 0.290 | 3.834 |
Nonlinear Optical (NLO) Property Calculations (Polarizability, Hyperpolarizability)
Molecules with extensive π-conjugated systems and significant charge separation, often found in donor-π-acceptor architectures, can exhibit large nonlinear optical (NLO) responses. These properties are crucial for applications in optoelectronics and photonics. The key NLO parameters are the dipole moment (μ), the average polarizability (⟨α⟩), the first hyperpolarizability (βtot), and the second hyperpolarizability (⟨γ⟩).
DFT calculations are a reliable method for predicting these NLO properties. A large dipole moment and a small HOMO-LUMO gap are often prerequisites for a high hyperpolarizability value. Research on pyrido[2,3-b]pyrazine derivatives has shown that these compounds possess remarkable NLO properties. rsc.orgrsc.org The derivative with the smallest energy gap was also found to have the highest values for polarizability and hyperpolarizability, highlighting the strong correlation between these electronic parameters. rsc.org The significant NLO response suggests that this class of compounds holds promise for technological applications. rsc.orgrsc.org
| Compound Derivative | Dipole Moment (μ) (Debye) | Avg. Polarizability (⟨α⟩) (x 10-23 esu) | First Hyperpolarizability (βtot) (x 10-30 esu) | Second Hyperpolarizability (⟨γ⟩) (x 10-35 esu) |
|---|---|---|---|---|
| Derivative 4 | 6.28 | 3.78 | 10.7 | 5.88 |
| Derivative 5 | 7.71 | 3.81 | 10.4 | 5.95 |
| Derivative 6 | 9.21 | 3.84 | 11.4 | 6.15 |
| Derivative 7 | 5.43 | 3.90 | 15.6 | 6.63 |
Chemical Reactivity and Transformation Mechanisms of 6 Bromo 2 Methoxypyrido 2,3 B Pyrazine
Reactivity at the Bromine Substitution Center
The bromine atom at the C-6 position of the pyridopyrazine ring is a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Cross-Coupling Reactions with Organometallic Reagents
The bromo-substituent at the 6-position of the pyrido[2,3-b]pyrazine (B189457) ring is well-suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on 6-Bromo-2-methoxypyrido[2,3-b]pyrazine are not extensively documented, the reactivity can be inferred from studies on structurally similar bromo-substituted azaheterocycles, such as bromopyridines and other brominated fused heterocyclic systems.
Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to proceed under standard conditions to yield the corresponding 6-aryl-2-methoxypyrido[2,3-b]pyrazine. The choice of catalyst, ligand, and base is crucial for achieving high yields.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Expected Product |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 6-Aryl-2-methoxypyrido[2,3-b]pyrazine |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100-110 | 6-Aryl-2-methoxypyrido[2,3-b]pyrazine |
| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80-90 | 6-Aryl-2-methoxypyrido[2,3-b]pyrazine |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities. The reaction of this compound with primary or secondary amines, in the presence of a suitable palladium catalyst and a strong base, is expected to afford the corresponding 6-amino-2-methoxypyrido[2,3-b]pyrazine derivatives. The selection of the phosphine (B1218219) ligand is critical to the success of this transformation.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Expected Product |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 6-(Alkyl/Aryl)amino-2-methoxypyrido[2,3-b]pyrazine |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 100 | 6-(Alkyl/Aryl)amino-2-methoxypyrido[2,3-b]pyrazine |
Nucleophilic Displacement Reactions of Bromine
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom is another potential transformation. The electron-withdrawing nature of the fused pyrazine (B50134) and pyridine (B92270) rings can activate the C-6 position towards nucleophilic attack. However, such reactions often require harsh conditions (high temperatures and pressures) and may be less efficient than palladium-catalyzed methods, especially with neutral nucleophiles like amines. The use of strong activating groups or highly reactive nucleophiles can facilitate this process. For instance, reaction with strong nucleophiles like alkoxides or thiolates under forcing conditions could lead to the displacement of the bromine.
Reactivity at the Methoxy (B1213986) Group
The methoxy group at the C-2 position is generally stable but can be cleaved under specific conditions to reveal the corresponding pyridone.
Demethylation and Ether Cleavage Reactions
The cleavage of the methyl-ether bond in 2-methoxypyrido[2,3-b]pyrazine can be achieved using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group.
| Reagent | Solvent | Temperature (°C) | Expected Product |
| BBr₃ | Dichloromethane | -78 to rt | 6-Bromo-2-hydroxypyrido[2,3-b]pyrazine |
| HBr (48%) | Acetic Acid | Reflux | 6-Bromo-2-hydroxypyrido[2,3-b]pyrazine |
| AlCl₃ | Toluene | Reflux | 6-Bromo-2-hydroxypyrido[2,3-b]pyrazine |
The resulting 2-hydroxypyrido[2,3-b]pyrazine exists in tautomeric equilibrium with its corresponding pyridone form, 6-Bromo-1H-pyrido[2,3-b]pyrazin-2-one.
Reactivity of the Fused Pyrazine and Pyridine Rings
The fused heterocyclic system possesses a unique electronic structure that dictates its susceptibility to electrophilic attack.
Electrophilic Aromatic Substitution Patterns
The pyrido[2,3-b]pyrazine ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitrogen atoms in both the pyridine and pyrazine rings. The methoxy group at C-2 is an activating, ortho-, para-directing group, while the bromine at C-6 is a deactivating, ortho-, para-directing group.
Considering the combined electronic effects, electrophilic attack is most likely to occur on the pyridine ring. The directing effects of the existing substituents would need to be carefully considered. The methoxy group strongly activates the ortho- (C-3) and para- (C-4, which is a ring junction) positions. The bromine atom deactivates the ring but directs ortho- (C-5 and C-7) and para- (C-8, a ring junction). The nitrogen atoms in the pyrazine ring strongly deactivate the adjacent positions.
Nucleophilic Aromatic Substitution on Ring Carbons
The bromine atom at the 6-position of the pyrido[2,3-b]pyrazine core is a key handle for introducing molecular diversity through nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the fused pyrazine ring system facilitates the displacement of the bromide ion by various nucleophiles.
One of the most well-documented and synthetically useful transformations is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction allows for the formation of a new carbon-carbon bond at the 6-position, enabling the introduction of a wide range of aryl and heteroaryl substituents.
Detailed Research Findings:
In a notable example, this compound has been successfully coupled with (4-ethoxy-3-fluorophenyl)boronic acid. This reaction, catalyzed by a palladium complex, proceeds under specific conditions to yield the corresponding 6-(4-ethoxy-3-fluorophenyl)-2-methoxypyrido[2,3-b]pyrazine. The reaction demonstrates the feasibility of using this bromo-substituted scaffold to synthesize more complex derivatives.
The conditions for this transformation are outlined in the following table:
| Reactant A | Reactant B | Catalyst/Reagents | Solvent | Product |
| This compound | (4-ethoxy-3-fluorophenyl)boronic acid | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Sodium Carbonate (Na₂CO₃) | Dioxane | 6-(4-ethoxy-3-fluorophenyl)-2-methoxypyrido[2,3-b]pyrazine |
This type of cross-coupling reaction is a cornerstone in modern organic synthesis, providing a reliable method for the construction of biaryl systems, which are common motifs in pharmacologically active compounds.
Oxidation and Reduction Pathways
Reduction of the heteroaromatic system could potentially occur under strong reducing conditions, possibly affecting the pyrazine ring. The carbon-bromine bond could also be subject to reductive cleavage under certain conditions, for example, with hydrogen and a palladium catalyst. However, without specific studies on this compound, these remain hypothetical pathways.
Elucidation of Reaction Mechanisms and Pathways
A detailed elucidation of the reaction mechanisms for this compound is not extensively reported. For the documented Suzuki cross-coupling reaction, the mechanism is presumed to follow the well-established catalytic cycle for palladium-catalyzed cross-coupling reactions. This cycle involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
Transmetalation: The organoboronic acid, activated by a base (in this case, sodium carbonate), transfers its organic group to the palladium(II) complex, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the palladium(0) catalyst and forming the final cross-coupled product.
Further mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully understand the specific nuances of the reactivity of this compound.
Research Applications and Biological Relevance of Pyrido 2,3 B Pyrazine Scaffolds Focus on 6 Bromo 2 Methoxypyrido 2,3 B Pyrazine and Its Close Analogues
Medicinal Chemistry Research Initiatives
The inherent chemical properties of the pyrido[2,3-b]pyrazine (B189457) scaffold make it a versatile backbone for the design of targeted therapeutic agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating a broad spectrum of biological activities. These initiatives often focus on modifying the core structure to enhance potency and selectivity for various biological targets.
Kinase Inhibition Studies
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for drug development. The pyrido[2,3-b]pyrazine scaffold has emerged as a promising framework for the development of novel kinase inhibitors.
Spleen Tyrosine Kinase (Syk) is a key mediator in the signaling pathways of various immune cells. Its role in allergic and inflammatory responses has made it an attractive target for the treatment of autoimmune diseases. While direct studies on 6-Bromo-2-methoxypyrido[2,3-b]pyrazine are limited, research on related pyrido[3,4-b]pyrazine (B183377) derivatives has highlighted the potential of this heterocyclic system for Syk inhibition. These inhibitors are being investigated for their potential to modulate immune responses and offer therapeutic benefits in conditions such as rheumatoid arthritis and B-cell lymphomas.
The broader family of compounds containing the pyrazine (B50134) ring has been explored for its inhibitory activity against a range of protein kinases crucial for cell cycle regulation and signaling. For instance, derivatives of related pyrazolo[4,3-c]pyridines have shown inhibitory activity against kinases like CK1d and Aurora A. Specifically, the Aurora kinases, which are essential for mitosis, have been a focus of cancer research. Inhibitors of Aurora B, for example, have been shown to induce tumor regression in preclinical models. While specific data for this compound is not widely available, the general scaffold is considered a viable starting point for the design of inhibitors against these critical protein kinases.
In the realm of cancer therapy, targeting multiple tyrosine kinases simultaneously can be a more effective strategy to overcome resistance and improve efficacy. Research on structurally related quinazoline (B50416) scaffolds has demonstrated the potential for dual inhibition of key tyrosine kinases such as the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor 2 (VEGFR-2). For instance, certain 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been synthesized and shown to possess potent inhibitory activity against these kinases. nih.gov This suggests that the bromo-substituted pyridyl-pyrazine core could also be a valuable pharmacophore for developing dual tyrosine kinase inhibitors.
| Compound/Scaffold | Target Kinase(s) | IC50 Values | Reference |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline derivative 13a | VEGFR-2 | 79.80 nM | nih.gov |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline derivative 14c | VEGFR-2 | 50.22 nM | nih.gov |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline derivative 14e | VEGFR-2 | 78.02 nM | nih.gov |
| Sorafenib (Reference) | VEGFR-2 | 51.87 nM | nih.gov |
Exploration of Anticancer Research Leads
The pyrido[2,3-b]pyrazine scaffold and its isosteres, such as pyrazolo[3,4-b]pyrazines, have been a fertile ground for the discovery of novel anticancer agents. nih.gov These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.
New derivatives of pyrazolo[3,4-b]pyrazines have demonstrated significant inhibitory activity against breast cancer cell lines like MCF-7. nih.gov For example, specific compounds from this class showed potent cytotoxic effects. nih.gov Similarly, research on pyrido[2,3-d]pyrimidines has led to the identification of compounds with considerable cytotoxicity against various cancer cell lines, acting as inducers of apoptosis and inhibitors of cyclin-dependent kinases.
| Compound/Scaffold | Cancer Cell Line | IC50 Values | Reference |
| Pyrazolo[3,4-b]pyrazine derivatives 25i, 25j | MCF-7 | Significant inhibitory activity (p < 0.001) | nih.gov |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline derivative 13a | HepG2 | 17.51 µM | nih.gov |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline derivative 13a | HCT-116 | 5.56 µM | nih.gov |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline derivative 14c | HepG2 | 10.40 µM | nih.gov |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline derivative 14c | HCT-116 | 3.37 µM | nih.gov |
| Sorafenib (Reference) | HepG2 | 19.33 µM | nih.gov |
| Sorafenib (Reference) | HCT-116 | 6.82 µM | nih.gov |
Investigation of Anti-Inflammatory Activities
Chronic inflammation is a key component of many diseases, and the development of new anti-inflammatory agents is a continuous area of research. The pyrazine moiety is found in many compounds with anti-inflammatory properties. mdpi.com Studies on pyrazolo[3,4-b]pyrazine derivatives have revealed their potential as anti-inflammatory agents. nih.gov
In preclinical models, such as the carrageenan-induced rat paw edema assay, certain pyrazolo[3,4-b]pyrazine compounds have exhibited significant anti-inflammatory effects. nih.gov One particular acetyl derivative demonstrated activity comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov This highlights the potential of the broader pyrazolopyrazine scaffold in the development of new treatments for inflammatory conditions.
Research into Antiparasitic and Antimalarial Agents
While direct studies on the antiparasitic or antimalarial properties of this compound are not extensively documented, research into structurally similar compounds, such as 1,2,4-triazolo[4,3-a]pyrazines, has shown promising results against Plasmodium falciparum, the parasite responsible for malaria. beilstein-journals.orgbeilstein-journals.org These findings suggest that the broader pyrido[2,3-b]pyrazine scaffold could be a valuable template for the development of new antimalarial agents.
A study focused on 1,2,4-triazolo[4,3-a]pyrazine analogues explored the impact of amine substitutions on their antimalarial activity. beilstein-journals.orgbeilstein-journals.org A library of new amine-substituted triazolopyrazines was synthesized and screened against the Plasmodium falciparum 3D7 strain. beilstein-journals.orgbeilstein-journals.org Notably, tertiary alkylamine derivatives exhibited significant antimalarial activity. beilstein-journals.org
Table 1: Antimalarial Activity of Tertiary Alkylamine Substituted 1,2,4-triazolo[4,3-a]pyrazines beilstein-journals.orgbeilstein-journals.org
| Compound | IC50 against P. falciparum 3D7 (µM) |
|---|---|
| 10 | 9.90 |
| 11 | 11.50 |
| 12 | 12.30 |
| 13 | 23.30 |
| 14 | >25 |
The data indicates that compounds 10, 11, and 12 demonstrated notable potency without exhibiting toxicity at concentrations up to 80 µM against the human embryonic kidney cell line HEK293. beilstein-journals.org This highlights the potential of this class of compounds as a starting point for the development of novel antimalarial drugs.
Anticonvulsant Activity Studies
The therapeutic potential of compounds containing the pyrido[2,3-b]pyrazine and related pyridazine (B1198779) core has been investigated in the context of anticonvulsant activity. While specific studies on this compound are limited, research on close analogues has demonstrated significant anticonvulsant effects.
One study focused on a series of 6-substituted-pyrido[3,2-d]pyridazine derivatives, which were evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. The results identified N-m-chlorophenyl- nih.govrsc.orgresearchgate.nettriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (compound 3) as a particularly potent anticonvulsant with an ED50 value of 13.6 mg/kg.
Another promising compound from a related series, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (compound 19), also exhibited significant anticonvulsant activity in the MES test and showed a favorable safety profile.
These findings suggest that the pyridazine and by extension, the pyrido[2,3-b]pyrazine scaffold, holds promise for the development of new anticonvulsant therapies.
RhoA Inhibition Research for Cardiovascular System Targets
Currently, there is a lack of available scientific literature specifically investigating this compound or its close analogues as inhibitors of the RhoA signaling pathway for cardiovascular applications. The RhoA/Rho-kinase pathway is a known regulator of various cellular processes, and its inhibition is a therapeutic strategy for several cardiovascular diseases. However, research connecting the pyrido[2,3-b]pyrazine scaffold to RhoA inhibition has not been prominently reported.
Materials Science and Advanced Technologies
The unique electronic and structural properties of the pyrido[2,3-b]pyrazine scaffold have led to its exploration in the field of materials science, particularly in the development of advanced materials with novel optical and electrochemical properties.
Nonlinear Optical (NLO) Materials Development
Recent research has highlighted the potential of pyrido[2,3-b]pyrazine-based heterocyclic compounds as promising candidates for nonlinear optical (NLO) materials. nih.govrsc.orgrsc.org A study involving a series of substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives (compounds 4–7) demonstrated their significant NLO response. nih.govrsc.orgrsc.org
The NLO properties, including average polarizability (<α>), first hyperpolarizability (βtot), and second hyperpolarizability (<γ>), were calculated using density functional theory (DFT). nih.govrsc.org Compound 7, in particular, exhibited a high NLO response, suggesting that this class of compounds has considerable potential for applications in NLO technologies. nih.govrsc.orgrsc.org
Table 2: Calculated NLO Properties of Substituted Pyrido[2,3-b]pyrazine Derivatives nih.govrsc.org
| Compound | <α> (× 10⁻²³ esu) | βtot (× 10⁻³⁰ esu) | <γ> (× 10⁻³⁵ esu) |
|---|---|---|---|
| 4 | 3.45 | 6.89 | 4.21 |
| 5 | 3.59 | 9.21 | 5.02 |
| 6 | 3.72 | 11.8 | 5.87 |
| 7 | 3.90 | 15.6 | 6.63 |
The high NLO response of these compounds indicates their potential for use in various technological applications, including display technologies and other material sciences. nih.govrsc.org
Electrochemical Biosensing Applications, including DNA Electrochemical Sensing
The pyrido[2,3-b]pyrazine scaffold has also been utilized in the development of electrochemical biosensors, specifically for the detection of DNA. nih.govrsc.org The same series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives (compounds 4–7) mentioned previously were investigated for their ability to act as electrochemical DNA sensors. nih.govrsc.org
These compounds were incorporated into sensors that use DNA as a recognition element to detect specific analytes. nih.govrsc.org The interaction between the synthesized compounds and DNA is a key aspect of their therapeutic and diagnostic potential. nih.gov This research represents the first instance of these specific pyrido[2,3-b]pyrazine derivatives being used in the electrochemical sensing of DNA. nih.govrsc.orgrsc.org
Chemical Biology Probes and Tools
The versatility of the pyrido[2,3-b]pyrazine scaffold extends to its use in chemical biology as probes and tools for studying biological systems. While specific applications of this compound as a chemical probe are not widely reported, related compounds have shown utility in this area. For instance, a 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine has been identified as a colorimetric ion sensor.
Furthermore, the synthesis of libraries of pyrido[2,3-b]pyrazine derivatives for screening against various biological targets is a common practice in drug discovery and chemical biology. nih.gov These compound libraries serve as valuable tools for identifying new lead compounds and for probing the function of biological pathways. The development of novel synthetic routes to functionalize the pyrido[2,3-b]pyrazine core is crucial for expanding the diversity of these chemical tools.
Investigation of in vitro Antioxidant Activity
The study of the antioxidant properties of nitrogen-containing heterocyclic compounds like pyrido[2,3-b]pyrazines is a growing area of research. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. ceon.rs Antioxidants can mitigate this damage, highlighting the therapeutic potential of compounds with radical scavenging capabilities. ceon.rs
While specific data on the in vitro antioxidant activity of this compound is not extensively documented in publicly available literature, the broader class of pyrido[2,3-b]pyrazine derivatives has been investigated for these properties. A 2023 study on novel pyrido[2,3-b]pyrazine based heterocyclic compounds reported their evaluation for antioxidant activity. nih.gov The assessment of these compounds was conducted using established experimental protocols to determine their antioxidative properties. nih.gov
In a typical in vitro antioxidant assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured. nih.gov This is observed as a change in color, which can be quantified spectrophotometrically. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov
For instance, a study on pyrazolone-type compounds demonstrated that various substitutions on the core structure significantly influenced their antioxidant potency. nih.gov Derivatives with hydroxyl and catechol moieties, in particular, showed potent radical scavenging activity, with IC50 values in the micromolar range. nih.gov This suggests that the nature and position of substituents on a heterocyclic ring are crucial for its antioxidant potential. In the case of this compound, the bromo and methoxy (B1213986) groups would be expected to modulate its electronic properties and, consequently, its antioxidant capacity. Further experimental studies are necessary to quantify the specific antioxidant activity of this compound.
Table 1: In vitro Antioxidant Activity of Selected Heterocyclic Compounds (Illustrative) This table is illustrative and based on data for related compound classes, as specific data for this compound is not available.
| Compound Class | Example Compound | Antioxidant Assay | IC50 (µM) |
|---|---|---|---|
| Pyrazolone Derivatives | Derivative with Catechol Moiety | DPPH Scavenging | 2.6 ± 0.1 |
| Imidazo[4,5-b]pyridine Derivatives | 6-bromo-2-(4-hydroxyphenyl)-1H-imidazo[4,5-b]pyridine | Not Specified | Potent Activity |
Antiurease Activity Exploration
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov The ammonia produced can increase the pH of the local environment, which is a key factor in the pathogenesis of infections caused by certain bacteria, such as Helicobacter pylori, leading to conditions like gastritis and peptic ulcers. Urease inhibitors are therefore of interest as potential therapeutic agents.
The pyrido[2,3-b]pyrazine scaffold has been explored for its antiurease activity. A recent study synthesized a series of novel pyrido[2,3-b]pyrazine based heterocyclic compounds and evaluated their potential as antiurease agents. nih.gov This pioneering work highlights the potential of this class of compounds in inhibiting urease activity. nih.gov
The standard in vitro assay for antiurease activity typically involves measuring the amount of ammonia produced from the enzymatic hydrolysis of urea. The inhibitory activity of a test compound is determined by comparing the rate of ammonia production in the presence and absence of the inhibitor. Thiourea is often used as a standard inhibitor for comparison.
While specific experimental data on the antiurease activity of this compound is not currently available, the investigation into its analogues suggests that this is a promising avenue for future research. The electronic and steric effects of the bromo and methoxy substituents on the pyrido[2,3-b]pyrazine core would likely play a significant role in its interaction with the urease enzyme's active site.
Table 2: Antiurease Activity of Heterocyclic Scaffolds (Conceptual) This table is conceptual, as specific data for this compound is not available. It illustrates the type of data generated in such studies.
| Compound Scaffold | Specific Substituents | % Inhibition at a Given Concentration | IC50 Value |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine | Various aryl and heteroaryl groups | Data under generation | To be determined |
| Thiazole Derivatives | Phenyl and substituted phenyl groups | Ranged from 25% to 85% | Varied based on substitution |
Corrosion Inhibition Studies
The prevention of metal corrosion is a critical industrial challenge, and the use of organic compounds as corrosion inhibitors is a well-established strategy. researchgate.net Pyrazine and its derivatives have been studied as effective corrosion inhibitors for metals like steel in acidic environments. researchgate.netmrforum.com The mechanism of inhibition generally involves the adsorption of the organic molecules onto the metal surface, forming a protective film that hinders the electrochemical processes of corrosion. researchgate.net
The effectiveness of pyrazine-based inhibitors is attributed to the presence of nitrogen heteroatoms, which can coordinate with the metal atoms, and the π-electrons of the aromatic ring, which facilitate strong adsorption. mrforum.com The structure of the inhibitor molecule, including the presence of various functional groups, significantly influences its performance.
While there are no specific studies found on the corrosion inhibition properties of this compound, the general principles of corrosion inhibition by pyrazine derivatives suggest that it could be an effective inhibitor. The presence of multiple nitrogen atoms in the pyrido[2,3-b]pyrazine ring system, along with the bromo and methoxy functional groups, could enhance its adsorption onto a metal surface. The bromo group, being an electron-withdrawing group, and the methoxy group, an electron-donating group, would modify the electron density distribution of the molecule, potentially leading to favorable interactions with the metal surface.
Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the corrosion inhibition potential of molecules by calculating parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (ΔE). researchgate.netmrforum.com These calculations can provide insights into the molecule's ability to donate or accept electrons and thus its potential as a corrosion inhibitor. researchgate.net
Table 3: Parameters from Theoretical Corrosion Inhibition Studies of Pyrazine Derivatives (Illustrative) This table is illustrative and based on the types of data generated in theoretical studies of corrosion inhibitors.
| Pyrazine Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Inhibition Efficiency |
|---|---|---|---|---|
| Pyrazine | -6.78 | -0.98 | 5.80 | Moderate |
| 2-Methylpyrazine | -6.65 | -0.85 | 5.80 | Moderate-High |
Future experimental and theoretical studies on this compound are warranted to determine its efficacy as a corrosion inhibitor and to elucidate the specific mechanisms involved.
Future Research Trajectories and Challenges
Development of Novel and Green Synthetic Methodologies
The future synthesis of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine and its derivatives will likely focus on improving efficiency, sustainability, and diversity. Current synthetic routes for related pyridopyrazines often involve multi-step processes that may use harsh reagents or require difficult purification.
Future Directions:
Multicomponent Reactions (MCRs): Research into one-pot, three-component reactions, similar to those used for other pyridopyrazine systems, could provide a more direct and atom-economical pathway. rsc.org For instance, a potential MCR could involve a substituted aminopyridine, a glyoxal (B1671930) derivative, and a brominating agent under optimized, catalyzed conditions.
Green Catalysis: The exploration of environmentally benign catalysts is a significant trend. Lactic acid has been shown to be an effective and eco-friendly catalyst for synthesizing related pyrido[2,3-d]pyrimidine (B1209978) derivatives under solvent-free conditions, a strategy that could be adapted. niscpr.res.in Similarly, the use of reusable catalysts like silica (B1680970) gel or molecular sieves, which have been employed for other pyridopyrazine syntheses, should be investigated. nih.gov
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer precise control over reaction parameters, leading to shorter reaction times, higher yields, and improved safety profiles. Applying these methods to the core synthesis and subsequent functionalization of this compound would be a major advancement.
Challenges:
Achieving regioselectivity in MCRs to ensure the desired isomer is the major product.
Developing scalable green chemistry protocols that are viable for industrial production.
The functionalization of the core structure without compromising the stability of the methoxy (B1213986) or bromo groups.
Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry is an indispensable tool for accelerating the discovery process. For this compound, in silico methods can guide the synthesis of new analogues with tailored properties.
Future Directions:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic properties, spectroscopic characteristics, and chemical reactivity of novel analogues. nih.govrsc.org This allows researchers to understand how modifications to the core structure will affect its stability and electronic behavior, which is crucial for applications in both medicine and materials science. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. This predictive modeling can prioritize the synthesis of the most promising candidates.
Molecular Docking: For therapeutic applications, molecular docking simulations can predict the binding affinity and orientation of analogues within the active site of a specific biological target, such as a protein kinase or viral enzyme. ikm.org.my This is essential for the rational design of potent and selective inhibitors.
Challenges:
The accuracy of computational predictions is highly dependent on the quality of the models and the parameters used.
Validating computational findings with experimental data is essential but can be resource-intensive.
Predicting off-target effects and toxicity profiles computationally remains a significant hurdle.
Comprehensive Structure-Activity Relationship (SAR) Studies on Functionalized Analogues
Systematic SAR studies are critical to optimizing the therapeutic potential of the this compound scaffold. The bromine and methoxy groups serve as primary handles for introducing chemical diversity.
Future Directions:
Modification at the 6-Position: The bromine atom is an ideal site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of aryl, heteroaryl, or alkyl groups. This will allow for a thorough exploration of how steric and electronic properties at this position influence biological activity.
Modification at the 2-Position: While the methoxy group is present, its substitution with other alkoxy, amino, or thioether groups can fine-tune the molecule's solubility, hydrogen bonding capacity, and metabolic stability.
Functionalization of the Pyridine (B92270) and Pyrazine (B50134) Rings: Further substitutions on the aromatic core, if synthetically accessible, could provide additional points for optimization.
A hypothetical SAR study could explore how different substituents impact a specific activity, such as kinase inhibition.
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |
| 6-Position (replacing Bromo) | Small, electron-donating groups | Potential increase in activity | May enhance binding through favorable electronic interactions. |
| 6-Position (replacing Bromo) | Bulky, hydrophobic groups | Potential decrease in activity | Could cause steric hindrance in the binding pocket. |
| 2-Position (replacing Methoxy) | Amino or substituted amino groups | Improved solubility and new H-bonding | May lead to better pharmacokinetic properties and stronger target engagement. |
| Core Ring System | Addition of a nitro or amino group | Altered electronic profile | Could significantly change the molecule's reactivity and interaction with biological targets. |
This table is illustrative and based on general principles of medicinal chemistry.
Exploration of Emerging Biological Targets and Mechanistic Insights
The broader class of pyridopyrazines has shown activity against a diverse range of biological targets, suggesting that this compound analogues could have wide-ranging therapeutic applications. researchgate.net
Future Directions:
Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Screening a library of this compound derivatives against a panel of disease-relevant kinases (e.g., in oncology or inflammatory diseases) is a high-priority research area. mdpi.com
Antiviral and Antibacterial Agents: Pyrido[2,3-b]pyrazine (B189457) derivatives have been investigated as inhibitors of human cytomegalovirus (HCMV) polymerase and have shown antibacterial properties. nih.govnih.gov Future studies should evaluate analogues against a broad spectrum of viruses and drug-resistant bacteria.
Epigenetic Targets: Bromodomains, such as BRD4, are emerging as important targets in cancer therapy. The structural motifs of pyridazine-containing compounds have been successfully used to design BRD4 inhibitors, suggesting a potential avenue for this scaffold as well. nih.gov
Mechanistic Studies: Once a lead compound is identified, detailed mechanistic studies will be crucial to understand how it exerts its biological effect at the molecular level. This includes identifying direct binding partners and elucidating downstream signaling pathways.
Integration into Multidisciplinary Research Platforms and Emerging Technologies
The utility of this compound is not limited to pharmacology. Its unique electronic and structural properties could be harnessed in other scientific fields.
Future Directions:
Materials Science: Pyrido[2,3-b]pyrazine-based molecules have been investigated for their nonlinear optical (NLO) properties and as fluorescent materials in organic light-emitting diodes (OLEDs). nih.govrsc.org Future work could involve synthesizing polymers or functional materials from this compound and evaluating their optical and electronic characteristics.
Electrochemical Biosensors: The pyrido[2,3-b]pyrazine core has been used to develop electrochemical sensors for DNA detection. rsc.orgnih.gov The specific substitutions on this compound could be optimized for high-affinity and selective binding to specific biomolecules, leading to the development of novel diagnostic tools.
Corrosion Inhibition: Related pyridopyrazine derivatives have been shown to be effective corrosion inhibitors for mild steel. researchgate.net This application could be explored for the title compound, leveraging its ability to adsorb onto metal surfaces.
Challenges:
Bridging the gap between fundamental research and practical application in fields like materials science requires significant interdisciplinary collaboration.
Optimizing a single scaffold for diverse applications (e.g., therapeutic activity vs. material properties) can be challenging, as the required physicochemical properties may be conflicting.
Q & A
Q. What synthetic routes are commonly employed to prepare 6-Bromo-2-methoxypyrido[2,3-b]pyrazine, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions involving brominated precursors. For example, a method analogous to the synthesis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine involves reacting brominated ketones (e.g., 2-bromo-1-(6-bromo-3-pyridyl)ethanone) with aminopyrazine derivatives in a polar solvent like 2-propanol at 80°C . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and using sodium bicarbonate as a base to neutralize HBr byproducts. Column chromatography with gradient elution (e.g., 0→5% MeOH/ethyl acetate) is recommended for purification, yielding ~45% .
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related compounds, SCXRD at 100 K revealed dihedral angles (e.g., 16.2° between pyridine and imidazopyrazine planes) and planar deviations (RMSD = 0.006 Å), confirming regioselectivity and substituent orientation . Crystallization via slow evaporation of ethanol/dichloroethane mixtures produces suitable crystals .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Liquid-liquid extraction (ethyl acetate/water) followed by brine washing removes polar impurities. Drying over sodium sulfate and subsequent chromatography (silica gel, MeOH/EA gradients) achieves high purity (>95%). Recrystallization from ethanol/dichloroethane is also effective for isolating crystalline products .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom at position 6 serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, analogous bromopyrazines undergo palladium-catalyzed coupling with boronic acids or amines to introduce aryl/heteroaryl groups . Methoxy groups at position 2 may sterically hinder reactivity, necessitating optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) .
Q. What computational methods are used to predict the regioselectivity of this compound in electrophilic substitution?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze frontier molecular orbitals (FMOs) to predict electrophilic attack sites. The methoxy group’s electron-donating effect directs substitution to electron-deficient positions, while bromine’s inductive effect modulates charge distribution. Comparative studies with non-brominated analogs are critical .
Q. How can contradictory NMR data for this compound derivatives be resolved?
Discrepancies in aromatic proton shifts often arise from solvent effects or tautomerism. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR (VT-NMR) clarify dynamic equilibria. For example, broadening of peaks at elevated temperatures may indicate rotational barriers in methoxy groups . HSQC and HMBC correlations further assign ambiguous signals .
Q. What role does the methoxy group play in modulating the compound’s biological activity?
The methoxy group enhances lipophilicity, improving membrane permeability in medicinal chemistry applications. In pyrazine derivatives, methoxy substituents engage in hydrogen bonding with target proteins (e.g., kinase ATP pockets). Structure-activity relationship (SAR) studies suggest that bulkier alkoxy groups reduce potency due to steric clashes .
Q. How can researchers address low yields in large-scale synthesis of this compound?
Scale-up challenges include inefficient mixing and exothermic reactions. Flow chemistry systems improve heat dissipation and reaction homogeneity. Alternatively, microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C vs. overnight conventional heating) . Recycling unreacted starting materials via distillation or crystallization also improves atom economy.
Methodological Challenges and Solutions
Q. What analytical techniques are critical for characterizing trace impurities in this compound?
Q. How can researchers differentiate between positional isomers in pyrido-pyrazine derivatives?
SCXRD unambiguously assigns substitution patterns. For example, in 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, the bromopyridyl group’s position was confirmed via crystallographic dihedral angles . Alternatively, NOESY NMR detects spatial proximity between substituents (e.g., methoxy protons and pyrazine ring protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
